

4-Ethyl-3,5-dimethyloctane: A Technical Overview of a Sparsely Documented Alkane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-3,5-dimethyloctane**

Cat. No.: **B14548755**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the branched alkane **4-Ethyl-3,5-dimethyloctane**. Despite its well-defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of information regarding its discovery, history, and specific applications. This document summarizes the available physicochemical data and presents a hypothetical experimental workflow for its synthesis and characterization based on established principles of organic chemistry.

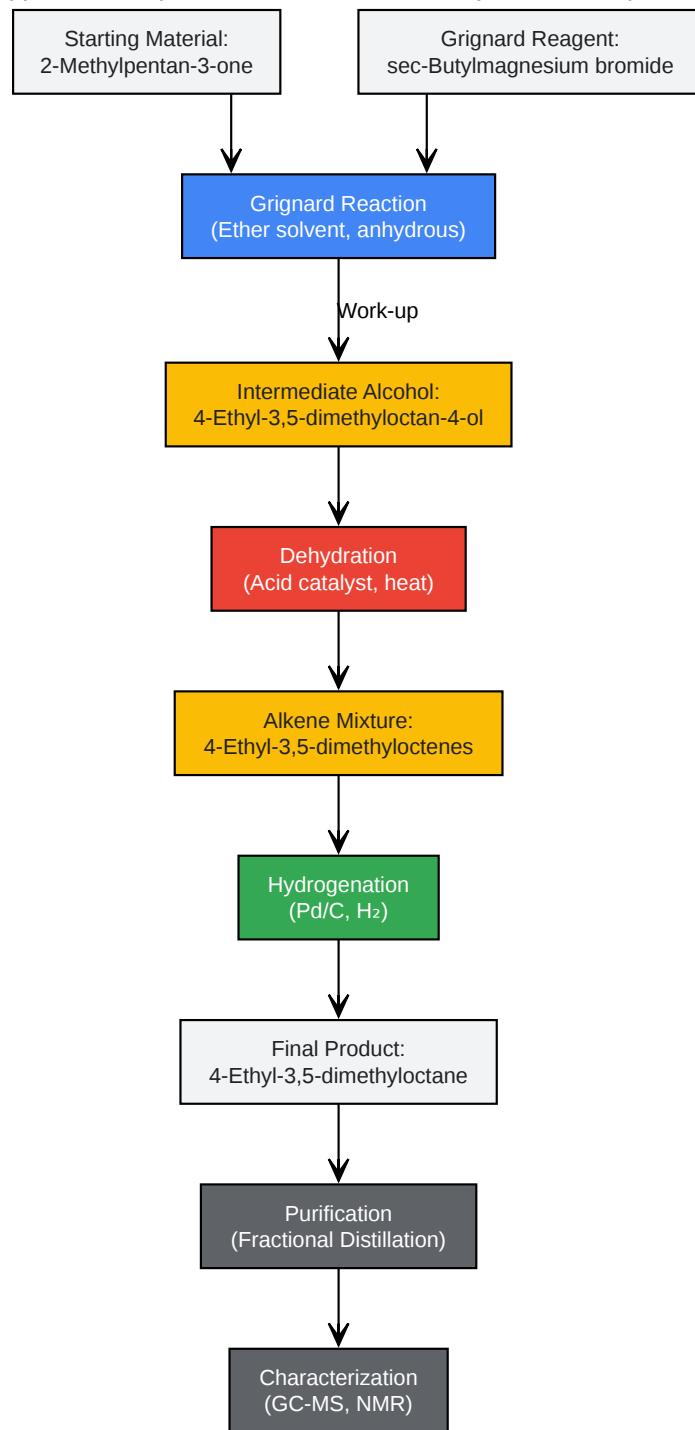
Physicochemical Properties

Quantitative data for **4-Ethyl-3,5-dimethyloctane** is primarily available through chemical databases, largely derived from computational models. A summary of these properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
CAS Registry Number	62183-64-6	NIST WebBook[2]
IUPAC Name	4-ethyl-3,5-dimethyloctane	PubChem[1]
Computed XLogP3	5.8	PubChem[1]
Topological Polar Surface Area	0 Å ²	PubChem[1]
Complexity	96.2	PubChem[1]

Historical Context and Discovery

There is no readily available information in the public domain detailing the initial discovery or the historical development of **4-Ethyl-3,5-dimethyloctane**. It is indexed in several chemical databases, suggesting its existence as a synthesized compound, but lacks associated peer-reviewed studies or patents that would typically provide historical context.[1][2][3] The absence of such information suggests that it may be a compound synthesized for basic research or as part of a larger chemical library with no specific, widely documented applications to date.


Hypothetical Experimental Protocols

While specific, validated experimental protocols for the synthesis of **4-Ethyl-3,5-dimethyloctane** are not available in the reviewed literature, a plausible synthetic route can be devised based on general organic synthesis principles and methods reported for structurally similar branched alkanes.

Synthesis Workflow

A potential synthetic pathway for **4-Ethyl-3,5-dimethyloctane** could involve a Grignard reaction followed by dehydration and hydrogenation. The following diagram illustrates a logical workflow for this proposed synthesis.

Hypothetical Synthesis Workflow for 4-Ethyl-3,5-dimethyloctane

[Click to download full resolution via product page](#)

Caption: A potential synthetic route for **4-Ethyl-3,5-dimethyloctane**.

Detailed Methodologies

1. Grignard Reaction:

- Objective: To form the carbon skeleton of the target molecule.
- Reagents: 2-Methylpentan-3-one, sec-butylmagnesium bromide, anhydrous diethyl ether.
- Procedure:
 - In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether.
 - Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to initiate the formation of sec-butylmagnesium bromide (the Grignard reagent).
 - Once the Grignard reagent is formed, cool the flask in an ice bath.
 - Add a solution of 2-methylpentan-3-one in anhydrous diethyl ether dropwise with constant stirring.
 - After the addition is complete, allow the reaction to stir at room temperature for several hours.
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude intermediate alcohol, 4-Ethyl-3,5-dimethyloctan-4-ol.

2. Dehydration:

- Objective: To eliminate the hydroxyl group to form an alkene.

- Reagents: Crude 4-Ethyl-3,5-dimethyloctan-4-ol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- Procedure:
 - Combine the crude alcohol and the acid catalyst in a round-bottom flask fitted with a distillation apparatus.
 - Heat the mixture to induce dehydration and distill the resulting alkene mixture. The removal of the product as it forms drives the equilibrium towards the products.

3. Hydrogenation:

- Objective: To saturate the double bond of the alkene to yield the final alkane product.
- Reagents: Alkene mixture from the previous step, a catalyst such as Palladium on carbon (Pd/C), hydrogen gas, and a suitable solvent (e.g., ethanol).
- Procedure:
 - Dissolve the alkene mixture in ethanol in a hydrogenation vessel.
 - Add a catalytic amount of Pd/C.
 - Subject the mixture to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).
 - Filter the reaction mixture through a pad of celite to remove the catalyst.
 - Remove the solvent under reduced pressure to obtain the crude **4-Ethyl-3,5-dimethyloctane**.

4. Purification and Characterization:

- Purification: The crude product would likely be purified by fractional distillation to separate it from any remaining starting materials or byproducts.

- Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.

Biological Activity and Signaling Pathways

Currently, there is no information available in scientific literature or databases to suggest any known biological activity or association with any signaling pathways for **4-Ethyl-3,5-dimethyloctane**. Its identity as a saturated hydrocarbon makes it unlikely to have specific biological targets in the same way a more functionalized molecule would, though it could have non-specific interactions with lipid membranes if it were to be studied in a biological context.

Conclusion

4-Ethyl-3,5-dimethyloctane is a structurally defined but poorly characterized compound. While its basic physicochemical properties can be estimated, a significant gap exists in the scientific literature regarding its discovery, history, and specific applications. The experimental protocols provided herein are hypothetical and based on established chemical principles, offering a potential route for its synthesis and subsequent study. Further research would be required to validate these methods and to explore any potential utility of this molecule in materials science, as a fuel additive, or in other areas of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-3,5-dimethyloctane | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ethyl-3,5-dimethyloctane [webbook.nist.gov]
- 3. 4-ethyl-3,5-dimethyloctane | CAS#:62183-64-6 | Chemsoc [chemsoc.com]

- To cite this document: BenchChem. [4-Ethyl-3,5-dimethyloctane: A Technical Overview of a Sparsely Documented Alkane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14548755#4-ethyl-3-5-dimethyloctane-discovery-and-history\]](https://www.benchchem.com/product/b14548755#4-ethyl-3-5-dimethyloctane-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com